molecular formula C14H10N2O2 B1600147 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- CAS No. 102331-54-4

1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-

Cat. No. B1600147
M. Wt: 238.24 g/mol
InChI Key: VNAPNEVIDUOCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline-5,6-dione, also known as phendio, is a bifunctional quinone oxidant. When used in conjunction with Zn2+ catalysts, it is used to affect the aerobic oxidation of secondary amines to a variety of value-added motifs, including indoles .


Synthesis Analysis

The synthesis of 1,10-phenanthroline-5,6-dione can be achieved via the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system . This method has been elaborated and used in the preparation of homo- and heterometallic complexes with early transition metal ions .


Molecular Structure Analysis

The molecular formula of 2,9-Dimethyl-1,10-phenanthroline-5,6-dione is C14H10N2O2 . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,10-Phenanthroline-5,6-dione forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential .


Physical And Chemical Properties Analysis

1,10-Phenanthroline is a white solid that is soluble in organic solvents . The melting point is 114-117 °C (lit.) . It forms strong complexes with most metal ions .

Scientific Research Applications

Electrochemical Sensing and Recognition

1,10-Phenanthroline and its derivatives, including 1,10-phenanthroline-5,6-dione, are noted for their electrochemical properties. A study demonstrated the use of these compounds for selective recognition of copper ions and hydrogen peroxide sensing. This involves the confinement of phenanthroline-5,6-dione on a multiwalled carbon nanotube-modified electrode, which shows selective recognition and catalytic activity in neutral pH solutions (Gayathri & Kumar, 2014).

Photovoltaic and Solar Fuel Applications

Derivatives of 1,10-phenanthroline, such as 2,9-diphenyl-1,10-phenanthroline-5,6-dione, are of interest in photovoltaic devices and solar fuels. The unique properties of these compounds, particularly after specific oxidation processes, make them suitable for use in these applications. These properties are critical in improving the efficiency and functionality of solar energy systems (Lehnig et al., 2014).

DNA Interaction and Biosensing

Certain complexes containing 1,10-phenanthroline-5,6-dione demonstrate significant interaction with DNA. These interactions have been exploited in creating DNA-based electrochemical biosensors. Studies have shown that these complexes can interact with DNA through groove binding and partially intercalative modes, which can be crucial in the development of biosensors and in studies involving DNA interactions (Kashanian et al., 2013).

Redox Mediation in Biosensors

1,10-Phenanthroline-5,6-dione has been evaluated for its redox mediating properties, especially in the context of glucose oxidase-modified electrodes. This has implications for developing glucose biosensors, where the redox properties of phenanthroline-5,6-dione enhance the electron transfer reactions, improving sensor performance (Ramanavičius et al., 2014).

Molecular Docking and Antimicrobial Activity

Research has also explored the antimicrobial properties of copper(II) complexes containing 1,10-phenanthroline-5,6-dione. These studies involve molecular docking and examining the free radical scavenging and DNA interaction capabilities of these compounds. The results have implications for the development of new antimicrobial agents and understanding their mode of action (Patel et al., 2017).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling this chemical. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a mild neurotoxin, strong nephrotoxin, and powerful diuretic .

Future Directions

2,9-Dimethyl-1,10-phenanthroline-5,6-dione is used as a reagent for the colorimetric determination of copper and acts as a chelating agent. It is also used in the synthesis of arly ketones . Future research may explore its potential applications in other areas of chemistry.

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAPNEVIDUOCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445096
Record name 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethyl-1,10-phenanthroline-5,6-dione

CAS RN

102331-54-4
Record name 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Reactant of Route 3
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-
Reactant of Route 6
Reactant of Route 6
1,10-Phenanthroline-5,6-dione, 2,9-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.